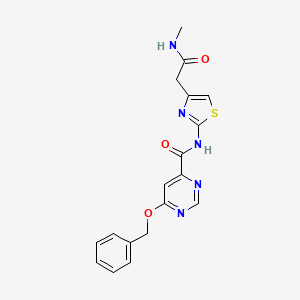
6-(benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide, a compound with the molecular formula C18H17N5O3S, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring substituted with a benzyloxy group and a thiazole moiety. The presence of a methylamino group enhances its pharmacological properties. The molecular weight is approximately 383.43 g/mol, and it typically exhibits a purity of around 95% in research applications.
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Notably, it has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD can modulate various physiological processes, including pain perception and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | NAPE-PLD | |
| Modulation of Lipid Mediators | NAEs | |
| Potential Antimicrobial Activity | Acinetobacter baumannii, Pseudomonas aeruginosa |
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the compound's structure affect its biological activity. For instance, variations in the thiazole and pyrimidine rings have been shown to significantly influence potency against target enzymes. The introduction of different substituents at specific positions can enhance or reduce the inhibitory effects on NAPE-PLD.
Table 2: Key Findings from SAR Studies
| Compound Modification | Impact on Activity | IC50 Value (µM) |
|---|---|---|
| Cyclopropylmethylamide at R1 | Increased potency | 72 nM |
| Morpholine vs. Hydroxypyrrolidine at R3 | Hydroxypyrrolidine showed 10-fold increase in activity | 7.14 ± 0.04 pIC50 |
Case Studies
Several studies have explored the effects of this compound in vivo and in vitro:
- Inhibition Studies : A study demonstrated that the compound effectively reduced NAE levels in mouse models, indicating its potential role in modulating emotional behavior through lipid signaling pathways .
- Antimicrobial Activity : Research indicated that derivatives of this compound exhibited promising activity against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting its potential application in treating infections caused by these pathogens .
- Cancer Research : Preliminary investigations into the compound's anti-proliferative effects on various cancer cell lines suggest that it may inhibit tumor growth by targeting metabolic pathways linked to lipid metabolism .
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-19-15(24)7-13-10-27-18(22-13)23-17(25)14-8-16(21-11-20-14)26-9-12-5-3-2-4-6-12/h2-6,8,10-11H,7,9H2,1H3,(H,19,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKUEJCRYYCKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














